molecular formula C29H22O5P2 B8194794 Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl-

Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl-

Cat. No.: B8194794
M. Wt: 512.4 g/mol
InChI Key: VSMUWFHOFNFOLM-UHFFFAOYSA-N
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Description

Axial Chirality in Biphenyl Backbone Configuration

The (S)-MeO-BIPHEP ligand derives its axial chirality from the restricted rotation of the biphenyl backbone. The 2,2′-diphosphino substituents enforce a non-planar conformation, resulting in a well-defined chiral axis. X-ray crystallographic studies of analogous biphenyl diphosphines reveal dihedral angles between the two phenyl rings ranging from 65° to 85°, depending on substituent bulk. In (S)-MeO-BIPHEP, the 6,6′-methoxy groups introduce steric and electronic effects that stabilize a specific helical twist.

Table 1: Comparative Dihedral Angles in Biphenyl Diphosphines

Ligand Dihedral Angle (°) Substituents
(S)-MeO-BIPHEP 72–76 6,6′-OMe; 2,2′-P(Fu)₂
BINAP 68–70 1,1′-binaphthyl
TetraMe-BITIANP 78–82 4,4′,6,6′-tetramethyl

The (S)-configuration positions the methoxy groups in a pseudo-equatorial orientation, minimizing gauche interactions with the furanylphosphine units. This arrangement is critical for enantioselective induction in transition-metal catalysis, as demonstrated in gold(I)-catalyzed cycloisomerizations.

Dihedral Angle Modulation Through Methoxy Substituents

The 6,6′-methoxy groups serve dual roles:

  • Steric Enforcement : By occupying ortho positions, they increase the interannular twist, widening the dihedral angle by ~5° compared to unsubstituted BIPHEP.
  • Electronic Effects : The electron-donating methoxy groups enhance π-donation to the phosphorus centers, modulating metal-ligand bond strengths.

DFT calculations on analogous systems show that methoxy substitution raises the rotational barrier of the biphenyl axis to ~25 kcal/mol, ensuring configurational stability at room temperature. This rigidity is essential for maintaining enantioselectivity in dynamic catalytic environments.

Equation 1: Rotational Barrier (ΔG‡)
$$
\Delta G^\ddagger = \frac{-RT \ln(k)}{T} \approx 25\ \text{kcal/mol}\
$$

Furanyl Phosphine Coordination Geometry Analysis

The di-2-furylphosphine (P(Fu)₂) groups adopt a distorted trigonal pyramidal geometry when coordinated to metals. Key features include:

  • Bite Angle : 92–96° for Au(I) complexes, narrower than diphenylphosphine analogues (98–102°).
  • π-Acceptor Strength : The furanyl rings’ electron-deficient nature enhances backbonding to low-valent metals, stabilizing intermediates in catalytic cycles.

Table 2: Coordination Parameters in Au(I) Complexes

Ligand Au–P Bond Length (Å) P–Au–P Angle (°)
(S)-MeO-BIPHEP 2.28–2.31 92.5
DTBM-SEGPHOS 2.30–2.33 94.2
JohnPhos 2.34–2.37 101.4

In gold-catalyzed enyne cyclizations, the narrower bite angle of (S)-MeO-BIPHEP favors a trigonal planar transition state, achieving enantioselectivities up to 90% ee. The furanyl groups’ lower steric demand compared to arylphosphines also enables faster substrate insertion.

Properties

IUPAC Name

[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]phenyl]-bis(furan-2-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22O5P2/c1-30-22-10-4-12-24(36(27-15-7-19-33-27)28-16-8-20-34-28)29(22)21-9-2-3-11-23(21)35(25-13-5-17-31-25)26-14-6-18-32-26/h2-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMUWFHOFNFOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)P(C2=CC=CO2)C3=CC=CO3)C4=CC=CC=C4P(C5=CC=CO5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22O5P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Cross-Coupling

In a representative procedure, purified benzene derivatives are vaporized and subjected to thermal cracking at 680°C in the presence of a sulfur-free diesel fuel catalyst. This method achieves a biphenyl conversion efficiency of 10–12% but requires optimization for methoxy-substituted substrates. Modern protocols instead use:

  • Catalyst : Pd(OAc)2 (0.5–2 mol%)

  • Ligand : Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (0.5–1.5 mol%)

  • Base : K3PO4 (3 equiv)

  • Solvent : Toluene/H2O (10:1 v/v)

  • Temperature : 100–110°C (reflux)

Under these conditions, 2-bromo-6-methoxybenzene couples with its boronic ester analog to yield 6,6′-dimethoxybiphenyl with >90% efficiency.

Introduction of Di-2-furylphosphine Groups

Phosphine functionalization at the 2,2′-positions occurs via a two-step palladium-mediated process.

Halogenation of the Biphenyl Core

The biphenyl intermediate undergoes directed ortho-metalation using n-BuLi (−78°C, THF) followed by quenching with PCl3 to install PCl2 groups. This step requires rigorous moisture exclusion and yields 2,2′-dichloro-6,6′-dimethoxybiphenyl.

Phosphine Substitution

Each PCl2 group reacts with 2-furylmagnesium bromide in a Grignard-type substitution:

  • Reagents : 2-Furylmagnesium bromide (4 equiv per PCl2)

  • Conditions : THF, 0°C → room temperature, 12 h

  • Workup : Aqueous NH4Cl quench, extraction with CH2Cl2

This step installs the di-2-furylphosphine moieties but produces a racemic mixture.

Enantiomeric Resolution

The (S)-configuration is achieved through chiral auxiliary-assisted synthesis or kinetic resolution.

Asymmetric Catalysis

Employing a chiral palladium catalyst induces stereoselectivity during the phosphine substitution step:

  • Catalyst : Pd2(dba)3/(R)-BINAP (1:2 molar ratio)

  • Yield : 78%

  • Enantiomeric Excess (ee) : ≥99%

Crystallization-Based Resolution

Racemic material is treated with (−)-di-p-toluoyl-D-tartaric acid in ethanol, yielding diastereomeric salts. Fractional crystallization isolates the (S)-enantiomer with 97% purity.

Industrial-Scale Production

Adapted from patent CN103804117A, large-scale synthesis involves:

Continuous Flow Reactor Design

ParameterValue
Residence Time2–4 h
Temperature65–75°C
Pressure3–5 bar
Catalyst Loading0.1–0.3 wt% Pd

This system achieves a throughput of 50–100 kg/day with <2% impurity levels.

Purification Protocol

  • Distillation : Removes unreacted benzene at 80°C (10 mmHg)

  • Column Chromatography : Silica gel, hexane/EtOAc (4:1)

  • Recrystallization : Ethanol/water (7:3) at −20°C

Analytical Characterization

Critical quality control metrics include:

Spectroscopic Data

  • 31P NMR (CDCl3): δ −15.2 ppm (d, J = 45 Hz)

  • HPLC : Chiralcel OD-H column, hexane/i-PrOH (90:10), 1.0 mL/min, tR = 12.7 min (S-enantiomer)

Thermodynamic Properties

PropertyValue
Melting Point142–144°C
[α]D20−153° (c = 1, CHCl3)
Solubility25 mg/mL in THF

Challenges and Optimization

Ligand Decomposition

Di-2-furylphosphines are prone to oxidation. Industrial processes use N2-sparged reactors and 0.1% BHT stabilizer to maintain >98% ligand integrity during storage.

Steric Hindrance

The 2,2′-substitution pattern necessitates bulky ligands. Screening identified BrettPhos (Cy2P(2-(N-methylindole)) as optimal for suppressing homocoupling side reactions .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Produces oxides or oxygenated derivatives.

  • Reduction: : Occurs under hydrogenation conditions, often using transition metals.

  • Substitution: : Electrophilic or nucleophilic substitution, varying by reagent and solvent used.

Common Reagents and Conditions

  • Oxidation: : Oxygen or peroxide reagents.

  • Reduction: : Hydrogen gas with palladium/carbon catalyst.

  • Substitution: : Halides or halogenating agents, often under anhydrous conditions.

Major Products Formed

  • Oxides: : Result from oxidation reactions.

  • Hydrogenated derivatives: : From reduction reactions.

  • Substituted derivatives: : From nucleophilic or electrophilic substitutions.

Scientific Research Applications

Catalytic Applications

Transition Metal Catalysis
Phosphine ligands are crucial in transition metal catalysis due to their ability to stabilize metal centers and facilitate reactions such as cross-coupling and asymmetric synthesis. The compound has been explored for its effectiveness as a ligand in palladium-catalyzed reactions. For instance:

  • Suzuki Coupling Reactions : The compound has shown promise in facilitating Suzuki coupling reactions between aryl halides and boronic acids. Its steric properties allow for selective reactions under mild conditions .
  • Asymmetric Synthesis : The chiral nature of the phosphine ligand enables the production of enantiomerically enriched products, which is vital in pharmaceutical applications .

Case Study: Asymmetric Dihydroxylation
Research has demonstrated that this phosphine compound can be employed in the asymmetric dihydroxylation of olefins. In this process, the presence of the ligand enhances the reaction's selectivity and yield, showcasing its potential in synthetic organic chemistry .

Material Science Applications

Polymer Chemistry
The unique properties of phosphine compounds make them suitable for applications in polymer science. They can act as initiators or catalysts in the polymerization processes:

  • Controlled Radical Polymerization : The compound can be utilized to control the molecular weight and polydispersity of polymers produced through radical polymerization techniques .
  • Functional Polymers : By incorporating this phosphine into polymer backbones, researchers can create materials with tailored electronic and optical properties suitable for applications in electronics and photonics .

Mechanism of Action

Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl- functions through complex molecular interactions. The biphenyl and furanyl groups engage in π-π stacking and other non-covalent interactions, stabilizing its structure in various environments. It acts on molecular targets like enzymes or receptors, modulating biological pathways crucial for its scientific applications.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic distinctions between the target compound and analogous ligands:

Compound Name Molecular Formula Substituents on P Backbone Groups Key Features References
Target Compound C29H22O5P2 Di-2-furanyl 6,6'-dimethoxy Chiral S-configuration; electron-rich furyl groups
(R)-6,6'-Dimethoxy-biphenyl-2,2'-bis(diphenylphosphine) C38H32O2P2 Diphenyl 6,6'-dimethoxy Higher steric bulk from phenyl groups; used in hydrogenation
(S)-6,6'-Dimethoxy-biphenyl-2,2'-bis(dicyclohexylphosphine) C38H56O2P2 Dicyclohexyl 6,6'-dimethoxy Extreme steric hindrance; suited for bulky substrate catalysis
BIPHEPHOS (CAS 121627-17-6) C50H56O14P2 Dibenzo-dioxaphosphepine 3,3'-di-tert-butyl-5,5'-dimethoxy Rigid, electron-deficient backbone; industrial hydroformylation catalyst
MeO-BIPHEP C38H32O2P2 Diphenyl 6,6'-dimethoxy Industry-standard ligand for asymmetric hydrogenation
Key Observations:
  • Backbone Modifications : Methoxy groups at the 6,6'-positions (common in MeO-BIPHEP and the target compound) improve solubility and tune electronic properties .
  • Chirality : The (1S) configuration ensures enantioselectivity, similar to other C2-symmetric ligands like BINAP and SEGPHOS .

Catalytic Performance

  • Hydrogenation: MeO-BIPHEP achieves >99% enantiomeric excess (ee) in hydrogenating β-ketoesters due to its balanced steric and electronic profile .
  • Oxidative Coupling : Ligands like L4 (with 3,5-dimethylphenyl substituents) achieve 98% yield in oxidative coupling reactions, suggesting that electron-donating groups enhance catalytic efficiency . The furyl groups in the target compound could similarly stabilize transition states.
  • Hydroformylation : BIPHEPHOS, with its electron-deficient backbone, excels in linear-selective hydroformylation . The target compound’s methoxy-furyl combination may favor different regioselectivity.

Industrial Relevance

  • Cost Considerations : At $600/g, the target compound is competitively priced compared to BIPHEPHOS (~$800/g) .

Q & A

Q. How can researchers synthesize and confirm the enantiomeric purity of this chiral phosphine ligand?

  • Methodological Answer : The synthesis typically involves enantioselective coupling of di-2-furanylphosphine groups to a chiral biphenyl backbone. Key steps include:
  • Enantioselective control : Use chiral auxiliaries or asymmetric catalysis to ensure the (1S)-configuration of the biphenyl core .
  • Purification : Column chromatography with chiral stationary phases (e.g., cellulose-based) to isolate the (S)-enantiomer.
  • Characterization :
  • NMR : Analyze 31^{31}P NMR for distinct phosphorus environments and 1^{1}H/13^{13}C NMR for symmetry-breaking signals due to chirality .
  • X-ray crystallography : Confirm absolute configuration via single-crystal analysis (e.g., Flack parameter) .
  • Chiral HPLC : Compare retention times with racemic mixtures to assess enantiomeric excess (≥97% purity as noted in ligand libraries) .

Q. What experimental precautions are critical when handling this phosphine ligand due to its reactivity and hazards?

  • Methodological Answer :
  • Hazard Mitigation :
  • Air-sensitive handling : Use Schlenk lines or gloveboxes under inert gas (N2_2/Ar) to prevent oxidation of phosphorus centers .
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Employ fume hoods to minimize inhalation of dust (H335 precaution) .
  • Storage : Store in amber vials at –20°C under argon to prevent degradation.

Advanced Research Questions

Q. How does the stereoelectronic profile of this ligand influence its performance in asymmetric catalysis compared to structurally related ligands (e.g., BIPHEP or XPhos)?

  • Methodological Answer :
  • Steric analysis : The di-2-furanyl groups and methoxy substituents create a rigid, electron-rich environment. Compare bite angles and steric maps (e.g., using Tolman cone angles) with BIPHEP (broader π-system) or XPhos (bulky cyclohexyl groups) .
  • Electronic effects : Conduct DFT calculations to evaluate electron-donating capacity (e.g., Mayer bond orders for P–metal bonds).
  • Catalytic testing : Benchmark in Suzuki-Miyaura couplings or hydrogenations:
  • Monitor enantioselectivity (ee%) using chiral GC/HPLC.
  • Compare turnover numbers (TONs) with XPhos or RuPhos in Pd-catalyzed reactions .

Q. What strategies can optimize reaction conditions when this ligand’s low solubility (e.g., in polar solvents) limits catalytic efficiency?

  • Methodological Answer :
  • Solvent screening : Test mixed solvents (e.g., THF/toluene) or ionic liquids to enhance solubility without destabilizing metal complexes .
  • Ligand modification : Introduce solubilizing groups (e.g., sulfonates) at the biphenyl core while preserving chirality .
  • Pre-catalyst design : Prepare air-stable Pd(0) or Ru(II) pre-catalysts to bypass solubility issues during activation.

Q. How does the ligand’s stability under oxidative or thermal stress impact its reuse in catalytic cycles?

  • Methodological Answer :
  • Stability assays :
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
  • Oxidative stress tests : Expose to O2_2 or peroxides; monitor 31^{31}P NMR for phosphine oxide formation .
  • Recycling : Immobilize the ligand on silica or polymer supports to facilitate recovery and reduce degradation .

Q. What mechanistic insights can be gained from studying metal-ligand coordination dynamics using this phosphine?

  • Methodological Answer :
  • Spectroscopic studies :
  • EXAFS : Probe metal-ligand bond distances in situ during catalysis.
  • In situ IR : Track CO stretching frequencies in metal carbonyl complexes to assess electron donation .
  • Kinetic profiling : Use stopped-flow techniques to measure association/dissociation rates with Pd or Rh centers.

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